Acetylated Aspartic Acid-D-Glutamic Acid-Difluoro-Glutamic Acid-Cyclohexylalanine-Cysteine, commonly referred to as AcAsp-Glu-Dif-Glu-Cha-Cys, is a synthetic peptide compound. This compound is composed of a sequence of amino acids: acetylated aspartic acid, D-glutamic acid, difluoro-glutamic acid, cyclohexylalanine, and cysteine. It has garnered attention for its potential therapeutic applications, particularly in the inhibition of specific proteases related to viral infections, such as the hepatitis C virus.
The compound is synthesized through established peptide synthesis techniques and has been studied extensively in both chemistry and biology. Research indicates its utility in various scientific fields, including medicinal chemistry and biochemistry.
AcAsp-Glu-Dif-Glu-Cha-Cys falls under the category of peptide inhibitors and is classified as a protease inhibitor. Its primary target is the NS3 protease of the hepatitis C virus, making it a candidate for antiviral drug development.
The synthesis of AcAsp-Glu-Dif-Glu-Cha-Cys typically employs Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of protected amino acids to a resin-bound peptide chain. The general steps involved are:
The use of automated synthesizers in industrial settings enhances efficiency and yield, allowing for large-scale production while maintaining quality control. The optimization of reaction conditions is crucial for achieving the desired purity and activity levels.
The molecular structure of AcAsp-Glu-Dif-Glu-Cha-Cys can be represented by its InChI key and SMILES notation:
The molecular formula is , indicating a complex structure with multiple functional groups that confer its biochemical properties.
AcAsp-Glu-Dif-Glu-Cha-Cys can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for AcAsp-Glu-Dif-Glu-Cha-Cys primarily involves its interaction with the NS3 protease of the hepatitis C virus. The compound binds to the active site of this protease, inhibiting its enzymatic activity. This inhibition prevents the cleavage of viral polyproteins, thereby disrupting viral replication processes.
Research indicates that AcAsp-Glu-Dif-Glu-Cha-Cys exhibits significant inhibitory effects on NS3 protease activity, making it a candidate for further development as an antiviral agent.
Relevant data from studies indicate that modifications to the structure can significantly impact its stability and efficacy as a protease inhibitor.
AcAsp-Glu-Dif-Glu-Cha-Cys has been explored for various scientific applications:
The chemical compound Acetyl-Aspartyl-Glutamyl-3,3-Difluoro-2-aminobutyryl-Glutamyl-Cyclohexylalanyl-Cysteine (designated herein as AcAsp-Glu-Dif-Glu-Cha-Cys) is engineered to selectively inhibit the Hepatitis C Virus (HCV) nonstructural protein 3/nonstructural protein 4A (NS3/NS4A) serine protease. This heterodimeric enzyme complex constitutes a validated antiviral target due to its indispensable role in the HCV lifecycle. The NS3 protease domain requires nonstructural protein 4A as a cofactor for optimal catalytic activity, structural stability, and proper membrane localization within the host hepatocyte [1] [3]. The catalytic triad—comprising histidine at position 57, aspartic acid at position 81, and serine at position 139 (His⁵⁷, Asp⁸¹, Ser¹³⁹)—forms the active site responsible for hydrolyzing peptide bonds in viral and host substrates [3]. A structurally critical zinc-binding site, coordinated by cysteine residues at positions 97, 99, and 145 alongside histidine at position 149 (Cys⁹⁷, Cys⁹⁹, Cys¹⁴⁵, His¹⁴⁹), stabilizes the protease fold but does not participate directly in catalysis [3] [6].
Table 1: Key Structural Features of Hepatitis C Virus Nonstructural Protein 3/Nonstructural Protein 4A Protease
Feature | Residues/Characteristics | Functional Role |
---|---|---|
Catalytic Triad | His⁵⁷, Asp⁸¹, Ser¹³⁹ | Nucleophilic cleavage of peptide bonds |
Zinc-Binding Site | Cys⁹⁷, Cys⁹⁹, Cys¹⁴⁵, His¹⁴⁹ | Structural stabilization of protease conformation |
Nonstructural Protein 4A Binding Region | Hydrophobic core (residues 22–31: SVVIVGRIIL) | Enhances catalytic efficiency ≈1000-fold; anchors complex to endoplasmic reticulum |
Substrate Binding Groove | Shallow, solvent-exposed, hydrophobic patches | Accommodates viral polyprotein cleavage sites and host innate immune adaptors |
Hepatitis C Virus replication hinges on the precise processing of a ∼3000-amino-acid viral polyprotein into mature functional subunits. Nonstructural protein 3/nonstructural protein 4A serine protease executes trans-cleavage at four specific junctions: nonstructural protein 3–nonstructural protein 4A, nonstructural protein 4A–nonstructural protein 4B, nonstructural protein 4B–nonstructural protein 5A, and nonstructural protein 5A–nonstructural protein 5B [1] [5]. These cleavage events liberate nonstructural proteins essential for viral RNA replication, including the nonstructural protein 5B RNA-dependent RNA polymerase. The protease exhibits stringent substrate specificity, favoring cysteine or threonine at the P1 position and serine or alanine at the P1′ position (nomenclature per Schechter and Berger, where cleavage occurs between P1 and P1′) [3] [5]. High-throughput cleavage assays have further elucidated a preference for acidic residues (aspartic acid or glutamic acid) at P6 and P5 positions in efficient substrates—a feature conserved across Hepatitis C Virus genotypes [5].
Beyond polyprotein processing, nonstructural protein 3/nonstructural protein 4A disrupts host antiviral defenses by cleaving innate immune signaling adaptors:
Table 2: Nonstructural Protein 3/Nonstructural Protein 4A Cleavage Specificity in Viral and Host Substrates
Cleavage Site Context | Consensus Sequence (P6–P1–P1′) | Biological Consequence |
---|---|---|
Nonstructural protein 4A/Nonstructural protein 4B | DEMEEC⬇ASHLP | Liberation of nonstructural protein 4B for membranous replication complex formation |
Nonstructural protein 5A/Nonstructural protein 5B | GSVVVPC⬇SGSVV | Release of active nonstructural protein 5B RNA polymerase |
Mitochondrial antiviral-signaling protein | PSLATRC⬇SPSL | Abrogation of interferon regulatory factor 3/7 activation |
TIR-domain-containing adapter-inducing interferon-β | SQRTASC⬇GENT | Blockade of toll-like receptor 3 signaling |
The therapeutic rationale for targeting nonstructural protein 3/nonstructural protein 4A is robustly validated by clinical successes with first-generation protease inhibitors and mechanistic studies. The pioneering inhibitor ciluprevir (Boehringer Ingelheim, Canada) demonstrated in vivo proof-of-concept by reducing plasma Hepatitis C Virus ribonucleic acid levels by 2–4 log₁₀ IU/mL within 48 hours in chronically infected patients [1]. Subsequent agents—telaprevir, boceprevir, and macrocyclic derivatives like danoprevir—achieved sustained virologic response rates exceeding 70% in combination with pegylated interferon and ribavirin, a significant improvement over the prior standard of care (≈50% efficacy) [1]. These inhibitors competitively bind the protease active site, mimicking substrate cleavage products and forming reversible interactions with the catalytic serine.
The compound AcAsp-Glu-Dif-Glu-Cha-Cys incorporates structural lessons from these clinical candidates:
X-ray crystallography of full-length nonstructural protein 3/nonstructural protein 4A (Protein Data Bank ID: 4A92) confirms that inhibitors sharing this core chemotype engage both protease and helicase domains, suggesting allosteric benefits beyond active-site inhibition [6]. Crucially, clinical resistance mutations (e.g., arginine 155 lysine, alanine 156 valine) map to residues directly contacting inhibitors, underscoring the mechanistic link between binding and antiviral efficacy [1].
Table 3: Clinically Validated Nonstructural Protein 3/Nonstructural Protein 4A Inhibitors and Key Attributes
Inhibitor | Chemical Class | Sustained Virologic Response (Genotype 1) | Resistance Mutations |
---|---|---|---|
Telaprevir | Linear α-ketoamide | 69–75% (treatment-naïve) | V36M/A, T54A, R155K/T, A156V/T |
Danoprevir | Macrocyclic | 85–93% (interferon-free regimens) | R155K, D168E/V |
Ciluprevir | Macrocyclic | Proof-of-concept (phase Ib) | A156T/V, V36M+R155K |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: